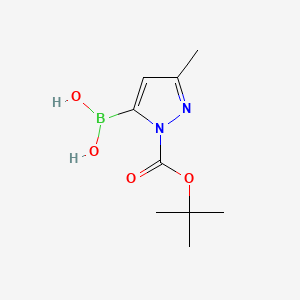

(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid

Descripción general

Descripción

(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H15BN2O4 and its molecular weight is 226.039. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1-BOC-3-Methylpyrazole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also shows potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Mode of Action

The compound plays a crucial role in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s boronic acid group is particularly important in this process, as it is readily transferred to palladium in the transmetalation step .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the sm coupling reaction

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules. In the context of antileishmanial and antimalarial activity, one of the pyrazole derivatives synthesized using this compound displayed superior antipromastigote activity .

Action Environment

The action of 1-BOC-3-Methylpyrazole-5-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Actividad Biológica

(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid, also known as Boc-pyrazole-boronic acid, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound is characterized by the presence of a pyrazole ring, which is known for its bioactivity, and a boronic acid moiety, which is pivotal in various biochemical interactions.

- Molecular Formula : C₉H₁₅BN₂O₄

- Molecular Weight : 226.04 g/mol

- CAS Number : 1217501-27-3

- Purity : ≥98.0% .

The biological activity of this compound primarily revolves around its ability to interact with various biological targets through boron-mediated interactions. Boronic acids are known to form reversible covalent bonds with diols and can modulate enzyme activities, making them valuable in drug design and development.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

1. Inhibition of Enzymatic Activity

Research indicates that this compound can act as an inhibitor for specific enzymes. For example, its interactions with tryptophan hydroxylase (TPH) have been explored, showcasing its potential role in modulating serotonin biosynthesis pathways, which could have implications for treating mood disorders and obesity .

2. Anticancer Potential

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its ability to inhibit specific kinases involved in tumor growth has been documented, suggesting a potential application in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Tryptophan Hydroxylase | 0.037 | |

| Anticancer Activity | Various Cancer Cell Lines | 0.99 - 3.17 | |

| Kinase Inhibition | ALK2 | Not specified |

Case Studies

-

Tryptophan Hydroxylase Inhibition :

A study focusing on the inhibition of TPH demonstrated that this compound significantly reduced serotonin levels in vitro, indicating its potential use in managing conditions associated with serotonin dysregulation such as depression and anxiety . -

Anticancer Efficacy :

In a screening study against various cancer cell lines, this compound exhibited notable cytotoxic effects with an IC50 value ranging from 0.99 to 3.17 µM, suggesting that structural modifications could enhance its efficacy further .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Cross-Coupling Reactions

Boronic acids are widely recognized for their role in cross-coupling reactions, such as Suzuki-Miyaura coupling. The presence of the boronic acid moiety allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Table 1: Examples of Cross-Coupling Reactions Involving Boronic Acids

2. Synthesis of Fluorescent Probes

The compound has been utilized in the development of fluorescent probes for detecting biomolecules. The incorporation of boronic acids into fluorescent systems enhances their sensitivity towards sugars, enabling their use in biological assays.

Case Study: Fluorescent DNA Probes

In a study on DNA incorporation, the modified thymidine triphosphate containing a boronic acid moiety demonstrated significant fluorescence changes upon binding to sugars. This property is essential for designing biosensors and diagnostic tools that rely on sugar detection .

Applications in Medicinal Chemistry

1. Drug Development

Boronic acids serve as critical intermediates in the synthesis of pharmaceuticals. The ability to form stable complexes with biomolecules enhances their potential as drug candidates.

Table 2: Pharmaceutical Applications of Boronic Acids

| Drug Type | Application | Reference |

|---|---|---|

| Anticancer Agents | Targeting cancer cell metabolism | MDPI |

| Antiviral Compounds | Inhibiting viral replication | MDPI |

| Antibiotics | Modifying resistance mechanisms | MDPI |

2. PROTAC Development

The compound is also explored as a building block for PROTAC (Proteolysis Targeting Chimeras) technology, which aims to degrade specific proteins within cells. The rigid structure provided by the tert-butoxycarbonyl group contributes to the efficacy of these degraders.

Applications in Materials Science

1. Polymer Chemistry

Boronic acids are used in the synthesis of polymers with tailored properties. The ability to undergo dynamic covalent bonding allows for the creation of responsive materials that can change properties based on environmental stimuli.

Table 3: Applications of Boronic Acids in Polymer Synthesis

Propiedades

IUPAC Name |

[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGANVBFCXPIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681572 | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-27-3 | |

| Record name | 1-(1,1-Dimethylethyl) 5-borono-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-methylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.